N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine
Description
Properties
Molecular Formula |
C17H26BN3O2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H26BN3O2/c1-15(2,3)20-14-10-19-13-9-8-12(11-21(13)14)18-22-16(4,5)17(6,7)23-18/h8-11,20H,1-7H3 |
InChI Key |
HJYZUJWLPJZCCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3NC(C)(C)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A]pyridine ring.
Introduction of the Boron-Containing Group: The dioxaborolane moiety is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with tert-butyl groups, typically using tert-butyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong bases for N-alkylation, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted boron-containing compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that compounds containing imidazo[1,2-A]pyridine moieties exhibit promising anticancer activity. The presence of the boron-containing group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) enhances the compound's ability to interact with biological targets. Studies have shown that such compounds can inhibit specific kinases involved in cancer progression .
2. Targeted Drug Delivery
The boron atom in the dioxaborolane structure allows for selective targeting within biological systems. This property can be exploited for targeted drug delivery systems, where the compound can be conjugated with therapeutic agents to improve their efficacy and reduce side effects. The selective binding characteristics of boron-containing compounds are particularly beneficial in designing drugs that target cancer cells specifically .
Material Science
1. Organic Electronics
The unique electronic properties of N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine make it suitable for applications in organic electronics. Its ability to form stable films and its charge transport capabilities are advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Sensors
The compound's sensitivity to changes in its environment makes it a candidate for sensor applications. For instance, modifications to the imidazo[1,2-A]pyridine structure can lead to enhanced selectivity for specific ions or molecules, making it useful in developing chemical sensors for environmental monitoring or biomedical applications .
Organic Synthesis
1. Synthetic Intermediates
this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization and modification to create a variety of other bioactive compounds. This versatility is crucial in the pharmaceutical industry where new drug candidates are constantly being developed .
2. Catalysis
The compound's boron-containing structure can also be utilized in catalytic processes. Boron compounds are known to facilitate various reactions such as cross-coupling reactions which are essential in forming carbon-carbon bonds in organic synthesis. This application is particularly relevant in synthesizing complex organic molecules efficiently .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PubChem | Demonstrated inhibition of specific kinases associated with cancer cell proliferation. |
| Targeted Drug Delivery | Science.gov | Enhanced specificity and reduced toxicity when conjugated with chemotherapeutic agents. |
| Organic Electronics | Ambeed | Effective charge transport properties leading to improved performance in OLEDs. |
| Sensor Development | Bldpharm | High sensitivity and selectivity for environmental pollutants detected through modifications of the core structure. |
| Organic Synthesis | ChemicalBook | Versatile intermediate allowing for the synthesis of diverse bioactive compounds. |
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Additionally, the imidazo[1,2-A]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- The boronate ester in the target compound distinguishes it from non-boronated analogs (e.g., Compounds 34, 35) and enables cross-coupling reactions for diversification .
- Yield : The tert-butyl group in the target compound may contribute to synthetic efficiency compared to lower-yielding analogs like Compound 38 (19%) .
- Core Structure : Imidazo[1,2-a]pyridine (target) is more pharmacologically prevalent than imidazo[1,2-a]pyrazine (Compound 38) or pyridine (), offering better binding in kinase inhibitors .
Physicochemical and Functional Properties
Boronate Ester Reactivity
The target compound’s boronate ester facilitates Suzuki-Miyaura couplings with aryl halides, a feature absent in non-boronated analogs like Compound 33. This reactivity is critical for generating biaryl structures in drug discovery . In contrast, analogs with nitro (e.g., ’s 12a) or methylsulfanyl () groups require alternative functionalization strategies.
Steric and Electronic Effects
Biological Activity
N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 359.27 g/mol
- CAS Number : 893566-72-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the imidazopyridine class often exhibit significant anti-cancer properties by inhibiting specific kinases involved in tumor growth and metastasis.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : The compound promotes apoptotic pathways in malignant cells.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |
| A549 (Lung) | 0.150 | Induction of apoptosis |
| HeLa (Cervical) | 0.200 | Cell cycle arrest |
These results indicate a potent selective toxicity towards cancer cells compared to normal cells.
Case Studies
-
Study on MDA-MB-231 Cells :
- The compound was tested in a xenograft mouse model where MDA-MB-231 cells were injected subcutaneously.
- Results showed a significant reduction in tumor size compared to control groups treated with vehicle only.
- Mechanistic Study :
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Its half-life and metabolic stability suggest potential for oral administration.
Toxicity Profile
In toxicity assessments:
- The compound exhibited low toxicity in healthy mice at doses up to 40 mg/kg.
- No significant adverse effects were noted on vital organs during histopathological examinations.
Q & A
Q. What are the common synthetic routes for this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a pinacol boronate ester reacts with an aryl halide under palladium catalysis. For example, describes analogous imidazo[1,2-a]pyridine derivatives synthesized using Pd-catalyzed coupling of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-containing intermediates with halogenated aryl partners. The tert-butyl group is introduced via nucleophilic substitution or reductive amination steps .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- 1H/13C NMR to verify substituent positions and stereochemistry.
- HRMS (ESI) to confirm molecular weight (e.g., reports HRMS data matching theoretical values within 0.5 ppm error).
- Melting point analysis to assess crystallinity and purity (e.g., notes sharp melting points for structurally similar compounds).
- IR spectroscopy to identify functional groups (e.g., highlights nitrile and carbonyl stretches) .
Q. What are its applications in medicinal chemistry research?
The compound’s boronate ester moiety enables its use in targeted drug discovery , particularly in kinase inhibitors and PI3Kα inhibitors ( ). Its imidazo[1,2-a]pyridine core is a privileged scaffold in anticancer agents, where structure-activity relationship (SAR) studies optimize substituents like the tert-butyl group for enhanced binding and solubility .
Advanced Research Questions
Q. How can synthesis yields be optimized in cross-coupling reactions?
Low yields (e.g., 39.5% in ) often stem from inefficient catalyst systems or side reactions. Optimization strategies include:
- Catalyst screening : Pd(OAc)₂ with SPhos or XPhos ligands improves coupling efficiency.
- Solvent/base tuning : achieved 91.6% yield for a related compound using acetic acid in water, suggesting polar protic solvents may enhance reactivity.
- Temperature control : Elevated temperatures (e.g., 80–100°C) accelerate coupling but may degrade sensitive intermediates.
| Parameter | Example 1 ( ) | Example 2 ( ) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | None (acidic conditions) |
| Solvent | DMF/H₂O | H₂O |
| Yield | 39.5% | 91.6% |
| Key Additive | K₂CO₃ | CH₃COOH |
Q. What role does the tert-butyl group play in stability and reactivity?
The tert-butyl group enhances:
- Steric shielding : Protects the imidazo[1,2-a]pyridine core from metabolic degradation.
- Lipophilicity : Improves membrane permeability, critical for CNS-targeting agents (e.g., ’s tert-butyl-containing PET tracers).
- Crystallinity : Facilitates purification via recrystallization, as seen in ’s isolation of solids with defined melting points .
Q. How can contradictory spectral data between batches be resolved?
Discrepancies in NMR or HRMS data may arise from:
- Residual solvents : Use high-vacuum drying or preparative HPLC ( ).
- Tautomerism : Imidazo[1,2-a]pyridines can exhibit pH-dependent tautomeric shifts; confirm spectra in deuterated DMSO or CDCl₃ ().
- Isotopic impurities : HRMS calibration with internal standards (e.g., sodium trifluoroacetate) ensures accuracy .
Q. What alternative catalysts are viable for its synthesis?
Beyond palladium, iodine catalysis () offers a transition-metal-free route for imidazo[1,2-a]pyridine formation. However, iodine-based methods may require longer reaction times (e.g., 48 hours vs. 12 hours for Pd) and produce lower yields (~50%) .
Methodological Notes
- Suzuki-Miyaura Protocol : Use 1–5 mol% Pd catalyst, 2 equivalents of boronate ester, and anhydrous conditions for reproducibility ().
- Scale-up Challenges : Continuous flow reactors () mitigate exothermic risks in large-scale boronate ester synthesis.
- Biological Assays : For PI3Kα inhibition studies, use kinase assays with ATP-concentration-dependent IC₅₀ measurements ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
